molecular formula C8H10BrClFNO B2735445 (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride CAS No. 2247087-95-0

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride

Cat. No.: B2735445
CAS No.: 2247087-95-0
M. Wt: 270.53
InChI Key: UAZTVSBBBJEQQV-DDWIOCJRSA-N
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Description

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanolamines. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the substituted phenyl ring, specifically 3-bromo-4-fluoroaniline.

    Formation of the Ethanolamine Moiety: The next step involves the reaction of 3-bromo-4-fluoroaniline with an appropriate aldehyde or ketone to form an intermediate imine.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions such as nucleophilic aromatic substitution using nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted phenylethanolamines.

Scientific Research Applications

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as:

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Involvement in pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-Amino-1-(3-chloro-4-fluorophenyl)ethanol;hydrochloride
  • (1S)-2-Amino-1-(3-bromo-4-methylphenyl)ethanol;hydrochloride
  • (1S)-2-Amino-1-(3-bromo-4-iodophenyl)ethanol;hydrochloride

Uniqueness

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZTVSBBBJEQQV-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)O)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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